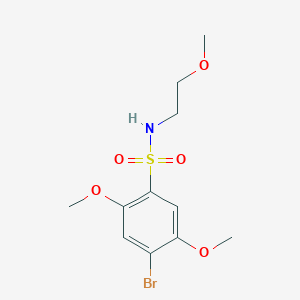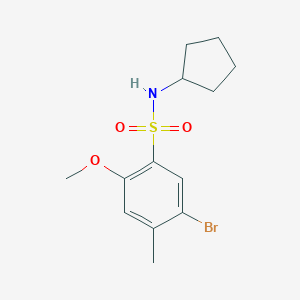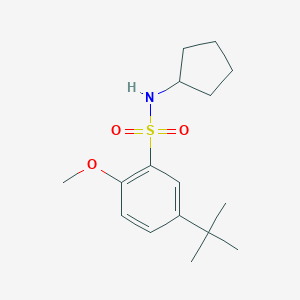
2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as DMMPB, is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMPB is a white crystalline powder that is soluble in water and organic solvents. Its chemical formula is C15H17N3O2S, and its molecular weight is 311.38 g/mol.
Wirkmechanismus
The exact mechanism of action of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body that are involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain ion channels in the brain, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in rats, as well as to decrease the frequency and severity of seizures in mice. It has also been shown to have a mild sedative effect, which may contribute to its anticonvulsant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has several advantages as a research tool, including its low toxicity and high solubility in both water and organic solvents. However, it also has some limitations, including its relatively high cost and the limited availability of commercial sources.
Zukünftige Richtungen
There are several potential future directions for research on 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide. One area of interest is the development of new drugs based on its chemical structure, which may have improved efficacy and fewer side effects than existing treatments. Another area of interest is the study of its effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, further research is needed to fully elucidate the mechanism of action of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide and to identify its potential therapeutic targets.
Synthesemethoden
2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenylamine with 3-methyl-2-pyridinecarboxylic acid, followed by the reaction with benzenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide in its pure form.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-6-7-11(2)13(9-10)19(17,18)16-14-12(3)5-4-8-15-14/h4-9H,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWIWCRLGBCQMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-chloro-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B497843.png)










